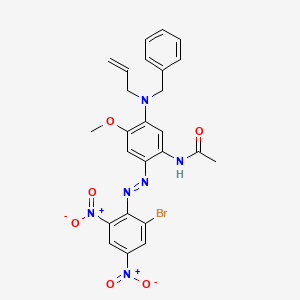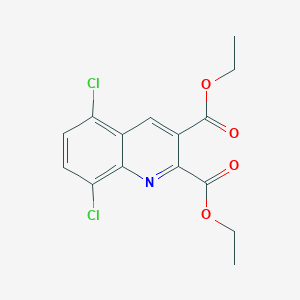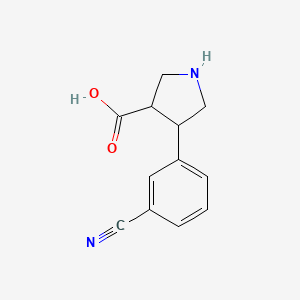
1-Methylsulfonyl-1,2-diphenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfonyl-1,2-diphenylethane is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of a sulfone group attached to a diphenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsulfonyl-1,2-diphenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium metal or copper in the presence of a suitable solvent . Another method includes the hydrogenation of benzoin in the presence of nickel .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as mixing purified water, copper powder, and mixed iron powder, followed by the addition of sodium sulfite and benzyl chloride . The reaction mixture is then subjected to distillation, crystallization, and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfonyl-1,2-diphenylethane undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
1-Methylsulfonyl-1,2-diphenylethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-1,2-diphenylethane involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of target proteins.
Comparison with Similar Compounds
1,2-Diphenylethane: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Benzyl Sulfone: Contains a sulfone group but has a different structural arrangement.
Diphenylmethane: Similar backbone but lacks the sulfone functionality.
Uniqueness: 1-Methylsulfonyl-1,2-diphenylethane is unique due to the presence of both the diphenylethane backbone and the sulfone group
Properties
CAS No. |
15733-05-8 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(2-methylsulfonyl-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O2S/c1-18(16,17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
VRWNECZXLWAHQE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


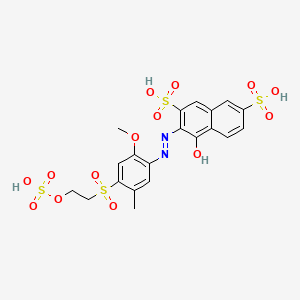

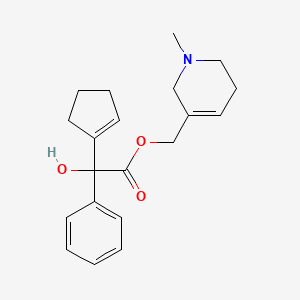


![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
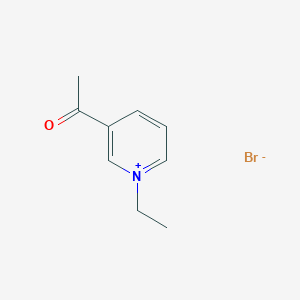
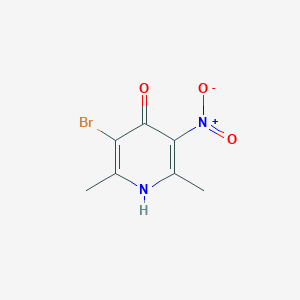
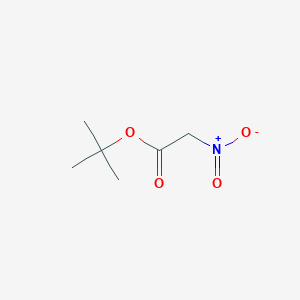
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
